![molecular formula C9H9N5O B2417233 N-phenyl-N'-(4H-1,2,4-triazol-4-yl)urea CAS No. 35224-76-1](/img/structure/B2417233.png)
N-phenyl-N'-(4H-1,2,4-triazol-4-yl)urea
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Overview
Description
Synthesis Analysis
N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea derivatives have been synthesized and characterized in various studies. For example, a study synthesized N-(4-methyl phenyl)-N’-(1,2,4-triazoly)urea compound and preliminarily determined its cytokinin-activity. Another investigation synthesized a series of new 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives.Molecular Structure Analysis
The molecular formula of N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea is C9H9N5O . The molecular weight is 203.20100 .Chemical Reactions Analysis
Research into the synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines as urea mimetics from 1,3-disubstituted thioureas has been conducted. This highlights the importance of electronic and steric effects in the formation of these compounds.Physical And Chemical Properties Analysis
N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea is a white crystalline powder that is soluble in water and alcohol. The exact density, boiling point, and melting point are not available in the current resources .Scientific Research Applications
Antibacterial Activities
1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea exhibits antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, making it a potential candidate for combating infections .
Antifungal Activities
In addition to antibacterial effects, this compound also demonstrates antifungal properties. It may serve as an agent to combat fungal infections in both agricultural and clinical settings .
Anticancer and Antitumor Properties
Triazoles, including our compound of interest, have been studied for their potential in cancer therapy. They exhibit cytotoxic effects on cancer cells, making them promising candidates for drug development .
Anti-inflammatory Applications
The anti-inflammatory activity of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea has been explored. It may play a role in managing inflammatory conditions .
Antiviral Effects
Researchers have investigated the antiviral properties of triazoles, including our compound. These compounds may inhibit viral replication and serve as potential antiviral agents .
Industrial Applications
Beyond biological activities, 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea finds use in industrial applications. These include photostabilizers, dyes, and anticorrosive agents .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It is known that 1,2,4-triazole derivatives can act as inhibitors or activators of their targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with various biochemical pathways, depending on their targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of the compound .
properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOVRICRSZZUJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330089 |
Source
|
Record name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea | |
CAS RN |
35224-76-1 |
Source
|
Record name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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